3,4,5-Triaminobenzene-1-thiol
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Overview
Description
3,4,5-Triaminobenzene-1-thiol is an organic compound characterized by the presence of three amino groups and one thiol group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triaminobenzene-1-thiol typically involves the nitration of benzene followed by reduction and thiolation. One common method starts with the nitration of benzene to form 3,4,5-trinitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield 3,4,5-triaminobenzene. Finally, thiolation is achieved by reacting 3,4,5-triaminobenzene with a thiolating agent such as thiourea or hydrogen sulfide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triaminobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,4,5-Triaminobenzene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,4,5-Triaminobenzene-1-thiol involves its interaction with various molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The compound’s reactivity with thiol groups in enzymes and other proteins is particularly significant, as it can modulate their activity and stability .
Comparison with Similar Compounds
1,3,5-Triaminobenzene: Similar structure but lacks the thiol group, leading to different reactivity and applications.
2,4,6-Triaminobenzene-1-thiol: Similar but with different positions of amino groups, affecting its chemical properties.
3,4,5-Trinitrobenzene: Precursor in the synthesis of 3,4,5-Triaminobenzene-1-thiol .
Uniqueness: this compound is unique due to the presence of both amino and thiol groups on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
408340-26-1 |
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Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3,4,5-triaminobenzenethiol |
InChI |
InChI=1S/C6H9N3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,7-9H2 |
InChI Key |
WGXRIWVNYKCNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)N)S |
Origin of Product |
United States |
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